molecular formula C20H30N2OS B5677617 3-[5-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-3-thienyl]-2-propyn-1-ol

3-[5-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-3-thienyl]-2-propyn-1-ol

Cat. No. B5677617
M. Wt: 346.5 g/mol
InChI Key: PUWNQFVEHKGXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually adding functional groups. For compounds similar in structure, methods like amino methylation, which involves the addition of an amino group through a Mannich reaction, and cyclization reactions to form piperidines are common. These methods are indicative of the synthetic pathways that might be involved in the synthesis of the specified compound (Dotsenko et al., 2012), (Lohar et al., 2016).

Molecular Structure Analysis

The molecular structure of such a compound would be characterized by its distinct functional groups - the thienyl (a sulfur-containing aromatic ring), the piperidinyl (a six-membered nitrogen-containing ring), and the propyn-1-ol (an alkyne with an alcohol group). These features contribute to the molecule's reactivity and interaction with other molecules. The presence of strong intramolecular hydrogen bonds, especially involving nitrogen and oxygen atoms, is common in such structures and significantly influences their stability and reactivity (Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

Compounds with these functional groups participate in a variety of chemical reactions, such as the Mannich reaction, which is crucial for forming carbon-nitrogen bonds, and cyclization reactions that are key in forming piperidine structures. These reactions are fundamental in synthesizing complex molecules with potential biological activity (Dotsenko et al., 2012), (Zhang et al., 2021).

properties

IUPAC Name

3-[5-[[[1-(cyclohexylmethyl)piperidin-3-yl]amino]methyl]thiophen-3-yl]prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2OS/c23-11-5-8-18-12-20(24-16-18)13-21-19-9-4-10-22(15-19)14-17-6-2-1-3-7-17/h12,16-17,19,21,23H,1-4,6-7,9-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWNQFVEHKGXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)NCC3=CC(=CS3)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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